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Abstract
1-Phenylcyclopropanecarboxylic acid, identified by CAS number 6120-95-2, is a valuable

chemical intermediate with a unique structural motif that has garnered significant interest in the

field of medicinal chemistry and drug development. Its rigid cyclopropane ring fused with a

phenyl group provides a scaffold for the synthesis of a diverse range of biologically active

molecules. This technical guide provides an in-depth overview of 1-
phenylcyclopropanecarboxylic acid, including its physicochemical properties, synthesis

protocols, spectral data, and its burgeoning applications in drug discovery, with a particular

focus on its role in the development of kinase inhibitors for oncology and as ligands for sigma-1

receptors.

Physicochemical Properties
1-Phenylcyclopropanecarboxylic acid is a solid at room temperature with a melting point in

the range of 85-87 °C.[1][2] Its molecular formula is C₁₀H₁₀O₂, corresponding to a molecular

weight of approximately 162.19 g/mol .[1][3]
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Property Value Source(s)

CAS Number 6120-95-2 [1][3][4]

Molecular Formula C₁₀H₁₀O₂ [1][3]

Molecular Weight 162.19 g/mol [1][3]

Melting Point 85-87 °C [1][2]

Physical Form Solid [1][2]

InChI Key
IWWCCNVRNHTGLV-

UHFFFAOYSA-N
[1]

SMILES OC(=O)C1(CC1)c2ccccc2 [1]

Synthesis
A common and effective method for the synthesis of 1-phenylcyclopropanecarboxylic acid
involves a two-step process starting from phenylacetonitrile. This process includes the

alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed

by the hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocol: Synthesis of 1-
Phenylcyclopropanecarboxylic Acid
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane.

Reagents: Substituted 2-phenyl acetonitrile, 1,2-dibromoethane, Sodium Hydroxide (NaOH),

Water.

Procedure:

In a reaction vessel, combine the substituted 2-phenyl acetonitrile with 1,2-dibromoethane.

Add an aqueous solution of sodium hydroxide to the mixture. The use of NaOH in water

has been shown to give good yields.[5]
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The reaction is typically stirred at a controlled temperature (e.g., 60 °C) to facilitate the

cyclopropanation reaction.[6]

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LCMS).[5]

Upon completion, the product, 1-phenylcyclopropanecarbonitrile, is isolated through

standard workup procedures, which may include extraction and purification.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to 1-Phenylcyclopropanecarboxylic
Acid

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid.

Reagents: 1-Phenylcyclopropanecarbonitrile, Concentrated Hydrochloric Acid (HCl).

Procedure:

Treat the 1-phenylcyclopropanecarbonitrile intermediate with concentrated hydrochloric

acid.[6]

Heat the reaction mixture to facilitate the hydrolysis.

After the reaction is complete, the desired product, 1-phenylcyclopropanecarboxylic
acid, is isolated. This may involve cooling the solution to induce crystallization, followed by

filtration and drying.
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Caption: General workflow for the synthesis of 1-Phenylcyclopropanecarboxylic acid.

Spectral Data
The structural features of 1-phenylcyclopropanecarboxylic acid give rise to characteristic

signals in various spectroscopic analyses.

¹³C NMR: The carboxyl carbon typically appears in the downfield region of the spectrum.

¹H NMR: The protons on the phenyl ring and the cyclopropane ring will have distinct

chemical shifts. The acidic proton of the carboxyl group is also a key feature. A reported ¹H

NMR spectrum in CDCl₃ shows a multiplet at 7.3 ppm for the 5 aromatic protons, and two

quartets at 1.66 and 1.26 ppm for the 4 cyclopropane protons.[5]

FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic

acid and a strong C=O stretch.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. High-resolution mass spectrometry (HRMS) has been

used to confirm the elemental composition, with a calculated m/z for [C₁₀H₁₀O₂]+ of 162.19.

[5]

Applications in Drug Development
The rigid scaffold of 1-phenylcyclopropanecarboxylic acid and its derivatives has made it a

privileged structure in the design of bioactive molecules, particularly in the areas of oncology

and neuroscience.

TTK Kinase Inhibitors for Cancer Therapy
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical

component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the

proper segregation of chromosomes during mitosis.[1][7] In many cancer cells, TTK is

overexpressed, making it an attractive therapeutic target.[7][8]

Derivatives of 1-phenylcyclopropanecarboxylic acid have been instrumental in the

development of potent and selective TTK inhibitors. These inhibitors typically bind to the ATP-
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binding pocket of the TTK enzyme, blocking its kinase activity.[1][4][9] This inhibition disrupts

the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]
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Caption: Mechanism of TTK inhibition by 1-phenylcyclopropanecarboxylic acid derivatives.

Sigma-1 Receptor Ligands
Derivatives of 1-phenylcyclopropanecarboxylic acid have also been investigated as ligands

for the sigma-1 receptor, a unique intracellular chaperone protein.[2][10] Sigma-1 receptor

ligands have shown potential in the treatment of a variety of central nervous system disorders.

These compounds are being explored for their potential as antitussive (anti-cough),

anticonvulsant, and anti-ischemic agents.[2] The interaction of these ligands with the sigma-1

receptor can modulate various downstream signaling pathways, offering therapeutic benefits.

Biological Activity Data
The biological activity of derivatives of 1-phenylcyclopropanecarboxylic acid is a subject of

ongoing research. The following table summarizes some of the reported activities.

Compound
Type

Target
Biological
Activity

Reported
Potency

Source(s)

1-

Phenylcycloprop

ane carboxamide

derivatives

TTK Kinase

Inhibition of

cancer cell

proliferation

- [5]

Carboxamide

substituted 3-

(1H-indazol-3-

yl)benzenesulfon

amides

TTK Kinase
Potent TTK

inhibition
IC₅₀ < 10 nM [11]

1-

Phenylcycloalkan

ecarboxylic acid

derivatives

Sigma-1

Receptor
Selective binding High affinity [2]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b041972?utm_src=pdf-body
https://www.benchchem.com/product/b041972?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8057277/
https://pubmed.ncbi.nlm.nih.gov/18261749/
https://pubmed.ncbi.nlm.nih.gov/8057277/
https://www.benchchem.com/product/b041972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9898299/
https://www.scientificarchives.com/public/assets/articles/article-pdf-1664431980-641.pdf
https://pubmed.ncbi.nlm.nih.gov/8057277/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Phenylcyclopropanecarboxylic acid is a versatile building block in medicinal chemistry,

offering a rigid and tunable scaffold for the development of novel therapeutics. Its derivatives

have demonstrated significant potential as inhibitors of TTK kinase for cancer treatment and as

ligands for the sigma-1 receptor, highlighting the broad therapeutic applicability of this chemical

moiety. Further research into the synthesis of novel derivatives and the elucidation of their

mechanisms of action will undoubtedly lead to the discovery of new and improved drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What are TTK inhibitors and how do they work? [synapse.patsnap.com]

2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1
ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

3. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted
therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]

4. What are TTK modulators and how do they work? [synapse.patsnap.com]

5. Convenient synthesis, characterization and biological evaluation of novel 1-
phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6. Organic Syntheses Procedure [orgsyn.org]

7. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is
regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. scientificarchives.com [scientificarchives.com]

9. scbt.com [scbt.com]

10. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated
antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

11. scientificarchives.com [scientificarchives.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-
Phenylcyclopropanecarboxylic Acid (CAS 6120-95-2)]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b041972?utm_src=pdf-body
https://www.benchchem.com/product/b041972?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-are-ttk-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/8057277/
https://pubmed.ncbi.nlm.nih.gov/8057277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11599621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11599621/
https://synapse.patsnap.com/article/what-are-ttk-modulators-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC9898299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9898299/
http://www.orgsyn.org/demo.aspx?prep=CV7P0411
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806697/
https://www.scientificarchives.com/article/ttk-a-promising-target-in-malignant-tumors
https://www.scbt.com/browse/ttk-inhibitors
https://pubmed.ncbi.nlm.nih.gov/18261749/
https://pubmed.ncbi.nlm.nih.gov/18261749/
https://www.scientificarchives.com/public/assets/articles/article-pdf-1664431980-641.pdf
https://www.benchchem.com/product/b041972#1-phenylcyclopropanecarboxylic-acid-cas-number-6120-95-2
https://www.benchchem.com/product/b041972#1-phenylcyclopropanecarboxylic-acid-cas-number-6120-95-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b041972#1-
phenylcyclopropanecarboxylic-acid-cas-number-6120-95-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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